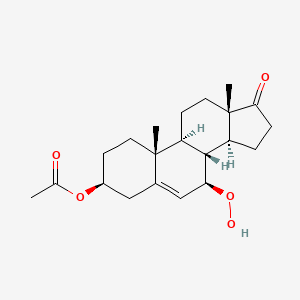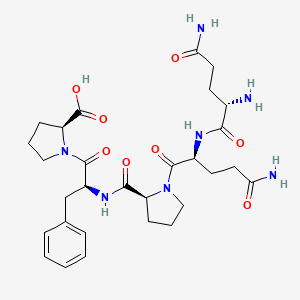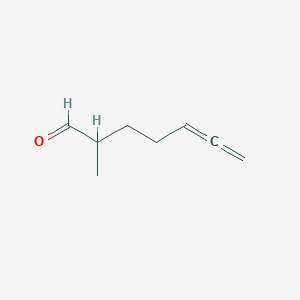
5,6-Heptadienal, 2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Heptadienal, 2-methyl- is an organic compound with the molecular formula C10H14O. It is also known by its IUPAC name, 2-ethylidene-6-methylhepta-3,5-dienal . This compound is characterized by its unique structure, which includes a heptadienal backbone with a methyl group at the second position. It is commonly used in various chemical and industrial applications due to its reactivity and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Heptadienal, 2-methyl- can be achieved through several methods. One common approach involves the aldol condensation of suitable aldehydes. For instance, the reaction between 2-methyl-3-buten-2-ol and acrolein under basic conditions can yield 5,6-Heptadienal, 2-methyl- as a product .
Industrial Production Methods
In industrial settings, the production of 5,6-Heptadienal, 2-methyl- often involves catalytic processes. These processes typically use metal catalysts to facilitate the reaction and improve yield. The reaction conditions, such as temperature and pressure, are optimized to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
5,6-Heptadienal, 2-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product but often involve catalysts and specific solvents.
Major Products
The major products formed from these reactions include alcohols, ketones, carboxylic acids, and substituted derivatives, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
5,6-Heptadienal, 2-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is utilized in the production of fragrances, flavors, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5,6-Heptadienal, 2-methyl- involves its interaction with specific molecular targets. It can act as an electrophile, reacting with nucleophiles in various biochemical pathways. The exact pathways and targets depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Ethylidene-6-methylhepta-3,5-dienal
- 3,5-Heptadienal, 2-ethylidene-6-methyl-
Uniqueness
5,6-Heptadienal, 2-methyl- is unique due to its specific structure and reactivity.
Eigenschaften
CAS-Nummer |
185434-03-1 |
|---|---|
Molekularformel |
C8H12O |
Molekulargewicht |
124.18 g/mol |
InChI |
InChI=1S/C8H12O/c1-3-4-5-6-8(2)7-9/h4,7-8H,1,5-6H2,2H3 |
InChI-Schlüssel |
RUKWILHUGAYCHX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC=C=C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



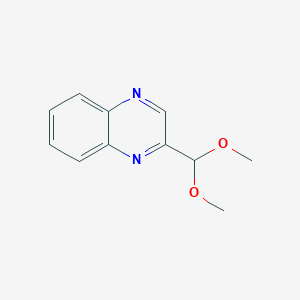
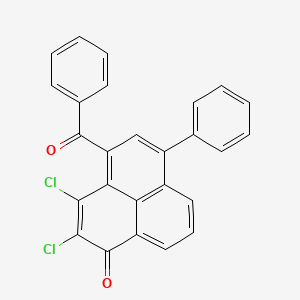

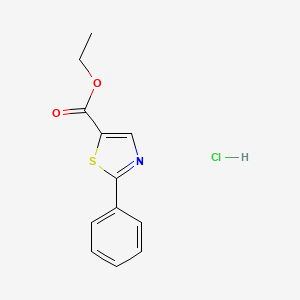

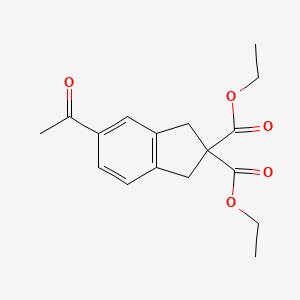
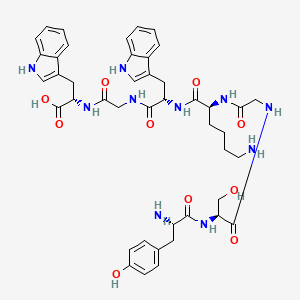
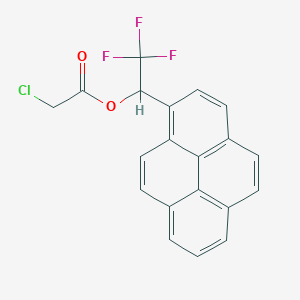
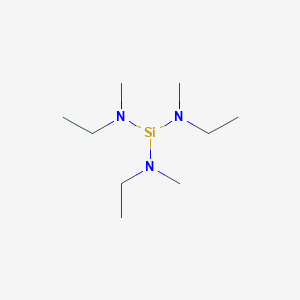
![2,4-Imidazolidinedione, 5-[(5-nitro-2-furanyl)methylene]-](/img/structure/B14256524.png)
![N~2~-[4-(Trifluoromethyl)phenyl]-L-glutamine](/img/structure/B14256527.png)
